molecular formula C13H24N2OS B6896003 1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one

1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one

Cat. No.: B6896003
M. Wt: 256.41 g/mol
InChI Key: CTKAYQXGSCGHCZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one is a compound that features a pyrrolidinone ring, a thianyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the thianyl and tert-butyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thianyl amine with a tert-butyl-substituted pyrrolidinone precursor under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one involves its interaction with specific molecular targets. The thianyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring can enhance the compound’s binding affinity and specificity. The tert-butyl group can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the thianyl group provides potential bioactivity .

Properties

IUPAC Name

1-tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2OS/c1-13(2,3)15-9-11(8-12(15)16)14-10-4-6-17-7-5-10/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKAYQXGSCGHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)NC2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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